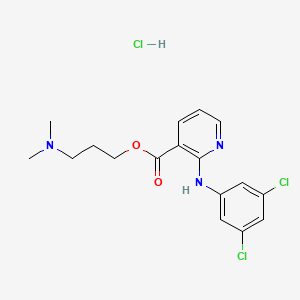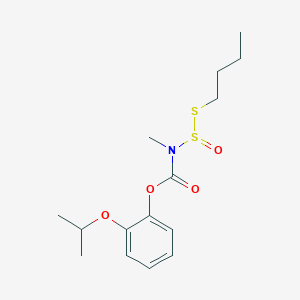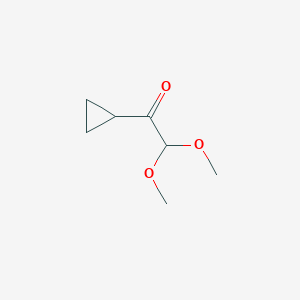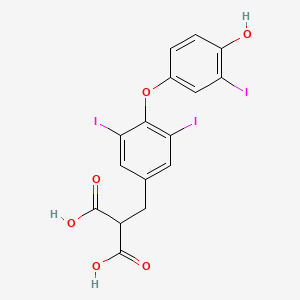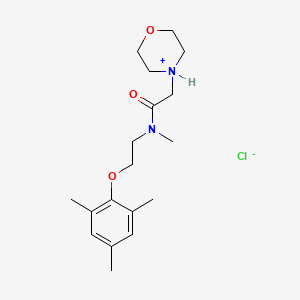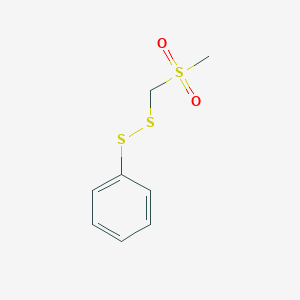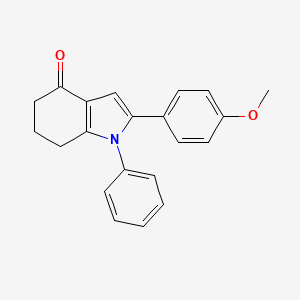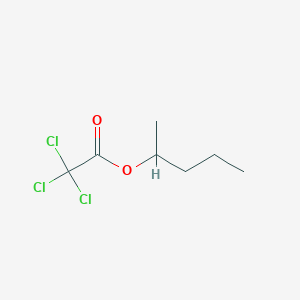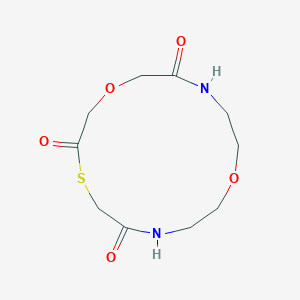
1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ethers, amides, and a thioester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the desired ring structure. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and production rates.
Análisis De Reacciones Químicas
Types of Reactions
1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the amide or ether sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its functional groups allow it to interact with biological macromolecules, potentially disrupting cellular processes and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Known for its use as a ligand in coordination chemistry.
4,7,13-Trioxa-1,10-diazacyclopentadecane: Another compound with similar structural features and applications.
Uniqueness
1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione is unique due to the presence of both sulfur and nitrogen atoms within its ring structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
74229-40-6 |
|---|---|
Fórmula molecular |
C10H16N2O5S |
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
1,10-dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione |
InChI |
InChI=1S/C10H16N2O5S/c13-8-5-17-6-10(15)18-7-9(14)12-2-4-16-3-1-11-8/h1-7H2,(H,11,13)(H,12,14) |
Clave InChI |
DKKOJQCGAHGSSY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCNC(=O)CSC(=O)COCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


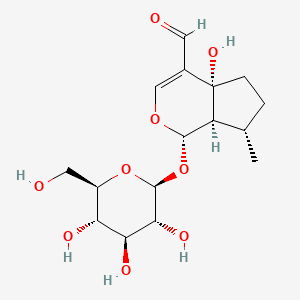



![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)

